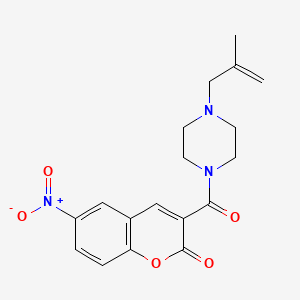
3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are a significant class of heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
The synthesis of 3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the acylation of piperazine derivatives with appropriate reagents such as methacrylic anhydride or benzoyl chloride . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. .
Scientific Research Applications
3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Compared to other piperazine derivatives, 3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to its specific functional groups and their arrangement. Similar compounds include:
N-benzoylated piperazines: These compounds also feature acyl-functionalized piperazine structures but differ in their substituents and overall molecular architecture.
Dihydrofuran-piperazine hybrids: These compounds combine piperazine with dihydrofuran rings, offering different biological activities and chemical properties
Properties
IUPAC Name |
3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(2)11-19-5-7-20(8-6-19)17(22)15-10-13-9-14(21(24)25)3-4-16(13)26-18(15)23/h3-4,9-10H,1,5-8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZCPSFXMJGKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














